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AXL is a receptor tyrosine kinase (RTK) belonging to the TAM (TYRO3, AXL, MERTK)

subfamily.[1][2][3][4] Initially identified for its role in cancer, AXL has emerged as a pivotal

regulator of the innate immune response.[2][3] It is expressed on various innate immune cells,

including macrophages, dendritic cells (DCs), and Natural Killer (NK) cells, where it plays a

crucial role in maintaining immune homeostasis, dampening inflammation, and facilitating the

clearance of apoptotic cells.[2][3][5][6] The primary ligand for AXL is the vitamin K-dependent

protein, Growth Arrest-Specific 6 (Gas6), which bridges the AXL receptor to phosphatidylserine

(PtdSer) exposed on the surface of apoptotic cells.[2][4][7]

This technical guide provides a comprehensive overview of the mechanisms through which

AXL signaling regulates innate immunity, details key experimental methodologies used to study

its function, presents quantitative data from seminal studies, and explores its potential as a

therapeutic target for a range of diseases.

The AXL Signaling Axis: Receptor and Ligand
The functional core of the AXL signaling axis consists of the AXL receptor and its high-affinity

ligand, Gas6.[2]

AXL Receptor: A transmembrane protein with an extracellular domain for ligand binding and

an intracellular tyrosine kinase domain that initiates downstream signaling cascades upon

activation.[3]
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Gas6 Ligand: A secreted protein that binds to phosphatidylserine on apoptotic cells and

subsequently engages the AXL receptor on phagocytes, acting as a molecular bridge to

facilitate efferocytosis (the clearance of apoptotic cells).[2][4]

Activation of AXL by Gas6 leads to receptor dimerization and autophosphorylation of its

intracellular kinase domain. This triggers the recruitment of adaptor proteins and the initiation of

multiple downstream pathways, including the PI3K-AKT, RAS-RAF-MEK-ERK, and JAK/STAT

pathways, which collectively regulate cell survival, proliferation, migration, and inflammatory

responses.[7][8][9]

AXL's Role in Key Innate Immune Cells
AXL signaling exerts distinct regulatory functions depending on the innate immune cell type.

Macrophages
In macrophages, AXL is a central player in efferocytosis and the resolution of inflammation.[10]

Engagement of the Gas6/AXL pathway promotes the engulfment of apoptotic cells, a critical

process for preventing secondary necrosis and the release of pro-inflammatory cellular

contents.[11][12] This process skews macrophages towards an anti-inflammatory, M2-like

phenotype, characterized by the secretion of cytokines like IL-10 and TGF-β.[12] AXL signaling

in macrophages also directly suppresses pro-inflammatory responses by inhibiting Toll-like

receptor (TLR) signaling.[10]

Dendritic Cells (DCs)
In dendritic cells, AXL functions as a key negative regulator of immune activation.[3][13] TLR

activation and Type I Interferons (IFNs) strongly upregulate AXL expression in DCs.[6][8]

Activated AXL then initiates a negative feedback loop that suppresses further TLR and IFN

signaling, primarily through the induction of Suppressor of Cytokine Signaling (SOCS) proteins,

SOCS1 and SOCS3.[8][13][14][15] This mechanism prevents excessive inflammation and is

crucial for maintaining immune homeostasis.[13][16] However, this can be a double-edged

sword; while it prevents autoimmunity, it can also be exploited by pathogens to dampen

antiviral immunity.[14][17]

Natural Killer (NK) Cells
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AXL signaling is important for the development, maturation, and function of NK cells.[3][6][18]

Studies have shown that AXL signaling promotes the expression of NK cell-specific receptors

and enhances their cytolytic activity against target cells.[18][19] In AXL knockout mice, the

population of mature NK cells is significantly reduced.[18][19]

Core Regulatory Pathways Modulated by AXL
AXL signaling integrates into several core innate immune pathways to exert its regulatory

effects.

Negative Regulation of Toll-Like Receptor (TLR)
Signaling
TLRs are critical for recognizing pathogen-associated molecular patterns (PAMPs) and

initiating an inflammatory response. AXL signaling provides a crucial brake on this system to

prevent uncontrolled inflammation.[13][20] Upon TLR activation (e.g., by LPS), pro-

inflammatory signaling cascades are initiated. Concurrently, TLR signaling upregulates AXL

expression.[16] The Gas6/AXL axis then activates a pathway that induces the expression of

SOCS1 and SOCS3, which in turn inhibit key components of the TLR signaling pathway,

effectively dampening the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

[13][15][20][21]
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AXL-Mediated Negative Feedback on TLR Signaling
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AXL negative feedback loop on TLR signaling.

Regulation of Type I Interferon (IFN) Response
The relationship between AXL and the Type I IFN pathway is complex and context-dependent.

Type I IFNs are critical for antiviral immunity but can also have immunosuppressive effects if

dysregulated.[14][22]

IFN-induced AXL Upregulation: Type I IFN signaling upregulates the expression of AXL,

which is an IFN-stimulated gene (ISG).[8][14]

AXL-mediated IFN Suppression: AXL then co-opts the IFN receptor (IFNAR) and STAT1

signaling components to induce SOCS1 and SOCS3.[13][14][15]

Negative Feedback: SOCS1/3 then inhibit the IFN pathway, creating a negative feedback

loop that tightly controls the duration and intensity of the IFN response.[14][23]

While this feedback is homeostatic, some viruses exploit it. By promoting AXL signaling, they

can prematurely shut down the host's antiviral IFN response.[17][23] Conversely, in Axl-/- mice,
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an unrestrained Type I IFN response can lead to impaired DC maturation and defective T cell

priming, increasing susceptibility to certain viral infections like influenza.[22]

AXL Regulation of Type I IFN Signaling
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AXL's negative feedback control of IFN signaling.

AXL-Mediated Efferocytosis
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Efferocytosis is a fundamental process for tissue homeostasis and the resolution of

inflammation, and AXL is a key receptor mediating this function, particularly in macrophages

and DCs.[3][24][25] The process prevents the accumulation of dead cells and suppresses

autoimmune responses.

Workflow:

Apoptotic Cell Recognition: Apoptotic cells expose phosphatidylserine (PtdSer) on their outer

membrane.

Bridging by Gas6: The ligand Gas6 binds to the exposed PtdSer.

AXL Engagement: The Gas6-PtdSer complex then binds to and activates the AXL receptor

on a phagocyte (e.g., a macrophage).

Phagocytosis and Anti-inflammatory Signaling: This engagement triggers cytoskeletal

rearrangement for engulfment and initiates intracellular signaling that promotes the

production of anti-inflammatory mediators while suppressing pro-inflammatory ones.[5][23]
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AXL-Mediated Efferocytosis Workflow
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Workflow of apoptotic cell clearance via Gas6/AXL.

Quantitative Data Summary
The following tables summarize key quantitative findings from studies on AXL's role in innate

immunity.
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Table 1: AXL's Role in Macrophage Phagocytosis of Apoptotic Cells

Cell Type
Genetic
Background

Reduction in
Phagocytosis

Reference

Macrophages Axl-/- / Tyro3-/- ~50% [24],[25],[26]

Macrophages Mertk-/- Nearly abolished [24],[25],[26]

| Dendritic Cells | Axl-/- / Tyro3-/- | Primary receptors for clearance |[24],[25],[26] |

Table 2: Impact of AXL Signaling on Cytokine Production | Condition | Cell/Model | Effect |

Cytokine Change | Reference | | :--- | :--- | :--- | :--- | | Axl-/- BMDCs | Influenza A Virus Infection

| Enhanced Type I IFN response | Increased IFN-β |[14],[22] | | Axl-/- Mice | Influenza A Virus

Infection | Impaired DC maturation | Reduced IL-1β |[22] | | Gas6 Treatment | Ischemia-

Reperfusion Lung Injury | Suppressed inflammation | Decreased CINC-1, IL-1β, IL-6, TNF-α |

[27] | | AXL Overexpression | Rheumatoid Arthritis Model | Alleviated inflammation | Decreased

IL-6, TNF-α, NO |[28] | | AXL Inhibition | RSV-infected cells/mice | Enhanced antiviral response |

Increased IFN-β |[21] |

Table 3: Pharmacological Inhibition of AXL

Inhibitor Model Effect IC₅₀/EC₅₀ Reference

BGB324
(R428)

Intestinal
Fibrosis Model

Abrogated
fibrogenesis

14 nmol/L [29]

BGB324 (R428)

Monocytes from

Cirrhosis

Patients

Restored TNF-α

production

1 µM (used

concentration)
[30]

| BMS-777607 | RSV Infection Model | Reduced viral infection | N/A |[21] |

Key Experimental Protocols
Understanding the function of AXL has been enabled by several key experimental models and

techniques.
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In Vivo Mouse Models
Model: AXL Knockout (Axl-/-) Mice. These mice are viable but may exhibit autoimmune

phenotypes when combined with mutations in other TAM receptors.[31][32] They are crucial

for studying the in vivo role of AXL in immunity, autoimmunity, and response to infection.[31]

[32]

Protocol Outline (Viral Infection Study):

Infection:Axl-/- and wild-type (WT) control mice are infected intranasally with a virus (e.g.,

Influenza A or RSV).[22]

Monitoring: Mice are monitored for weight loss and survival over a period of 7-14 days.[22]

Viral Titer: At specific time points, bronchoalveolar lavage (BAL) fluid is collected to

quantify viral loads via plaque assay or qPCR.[22]

Immune Cell Analysis: Lungs and draining lymph nodes are harvested. Immune cell

populations (DCs, T cells) are analyzed by flow cytometry for maturation markers (MHC-I,

MHC-II) and activation (IFN-γ production).[22]

Cytokine Measurement: Cytokine levels (IFN-β, IL-1β) in BAL fluid or tissue homogenates

are measured by ELISA or Luminex assay.[22]
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Experimental Workflow for In Vivo AXL Viral Study
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Workflow for in vivo AXL knockout mouse studies.

In Vitro Cell-Based Assays
Model: Bone Marrow-Derived Macrophages (BMDMs) or Dendritic Cells (BMDCs) from Axl-/-

and WT mice.

Protocol Outline (Efferocytosis Assay):

Cell Culture: Culture BMDMs from both Axl-/- and WT mice.

Apoptotic Cell Preparation: Induce apoptosis in a target cell line (e.g., thymocytes) using

dexamethasone or UV irradiation. Label apoptotic cells with a fluorescent dye (e.g.,

pHrodo).

Co-culture: Add the labeled apoptotic cells to the BMDM cultures.
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Phagocytosis Measurement: After a defined incubation period (e.g., 90 minutes), wash

away non-engulfed cells. Quantify phagocytosis using fluorescence microscopy or flow

cytometry to measure the percentage of macrophages that have engulfed apoptotic cells.

Protocol Outline (TLR Stimulation Assay):

Cell Culture: Culture BMDCs from Axl-/- and WT mice.

Stimulation: Treat cells with a TLR agonist like LPS (for TLR4).

Pharmacological Inhibition (Optional): In parallel experiments with WT cells, pre-treat with

an AXL inhibitor (e.g., BGB324) before adding LPS.

Analysis: After 6-24 hours, collect the supernatant to measure cytokine (TNF-α, IL-6)

levels by ELISA. Collect cell lysates for Western blot analysis of signaling proteins (e.g., p-

NF-κB) or qPCR for gene expression (e.g., Socs1, Socs3).

Western Blotting for Signaling Pathway Analysis
Purpose: To detect the activation (phosphorylation) and expression of AXL and downstream

signaling proteins.

Protocol Outline:

Sample Preparation: Lyse cells (e.g., macrophages treated with Gas6) to extract total

protein.

Electrophoresis: Separate proteins by size using SDS-PAGE.

Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane to prevent non-specific antibody binding.

Antibody Incubation: Incubate with primary antibodies specific for the target proteins (e.g.,

anti-phospho-AXL, anti-total-AXL, anti-phospho-STAT1).

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and

add a chemiluminescent substrate to visualize the protein bands.
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AXL as a Therapeutic Target
Given its central role in regulating immunity and inflammation, AXL is an attractive therapeutic

target.[9][12][33]

Inhibition for Cancer Therapy: In many cancers, AXL overexpression is associated with poor

prognosis, metastasis, and drug resistance.[2][9][10] AXL inhibitors (e.g.,

Bemcentinib/BGB324) are in clinical trials, often to resensitize tumors to other therapies or to

overcome immune suppression in the tumor microenvironment by blocking AXL's function in

myeloid cells.[29][33][34][35]

Inhibition for Viral Infections: AXL has a dual role in viral infections. Some viruses use AXL

for cell entry (apoptotic mimicry).[23][31] However, inhibiting AXL can also boost the innate

anti-viral response by increasing Type I IFN production.[17][21] Therefore, AXL inhibitors are

being investigated as potential antiviral therapeutics.[21]

Activation for Autoimmune/Inflammatory Diseases: In contrast, for conditions characterized

by excessive inflammation, such as rheumatoid arthritis, sepsis, or inflammatory bowel

disease, activating AXL signaling could be beneficial.[2][33][36][37][38] Recombinant Gas6

or AXL-agonist antibodies could potentially enhance the clearance of cellular debris and

suppress chronic inflammation.[27][28][37]

Conclusion
AXL is a sophisticated and highly integrated regulator of the innate immune system. Its

signaling pathways are essential for maintaining a delicate balance between immune activation

and suppression. Through its roles in efferocytosis, TLR signaling, and IFN modulation, AXL

prevents excessive inflammation and autoimmunity. This central function, however, can be co-

opted by pathogens and cancer cells to evade immune detection. A deep understanding of

these context-dependent functions is critical for the rational design of novel therapeutics that

either inhibit or activate the AXL pathway to treat a wide spectrum of human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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